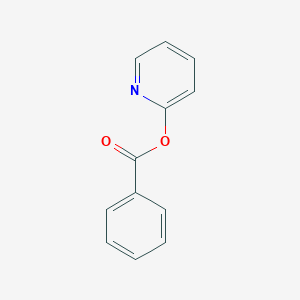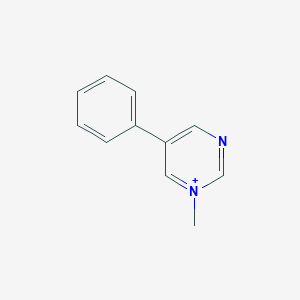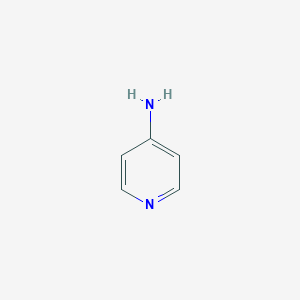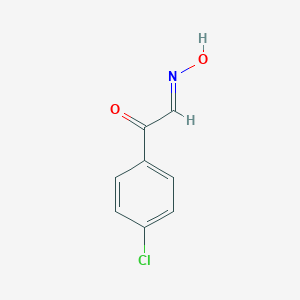
4-Hydroxypyrimidine-5-carboxamide
Overview
Description
4-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H5N3O2 . It has a molecular weight of 139.11 . The IUPAC name for this compound is 4-oxo-1,4-dihydro-5-pyrimidinecarboxamide .
Synthesis Analysis
The synthesis of 4-Hydroxypyrimidine-5-carboxamide and its derivatives has been reported in several studies . These studies have used various methods and conditions to synthesize the compound, demonstrating its potential for further optimization and development.Molecular Structure Analysis
The molecular structure of 4-Hydroxypyrimidine-5-carboxamide consists of a pyrimidine ring with a carboxamide group at the 5-position and a hydroxy group at the 4-position .Physical And Chemical Properties Analysis
4-Hydroxypyrimidine-5-carboxamide is a solid at room temperature . It has a boiling point of 393.1°C at 760 mmHg and a melting point of 273-277°C . The compound is stored in a dry environment at 2-8°C .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-Hydroxypyrimidine-5-carboxamide, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Applications
Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Antibacterial Applications
Pyrimidines have been found to exhibit antibacterial properties . This makes 4-Hydroxypyrimidine-5-carboxamide potentially useful in the development of new antibacterial drugs.
Antiviral Applications
Pyrimidines, including 4-Hydroxypyrimidine-5-carboxamide, have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Antifungal Applications
Pyrimidines are known to have antifungal properties . This suggests that 4-Hydroxypyrimidine-5-carboxamide could be used in the development of antifungal medications.
Antituberculosis Applications
Pyrimidines have been found to exhibit antituberculosis properties . This suggests potential applications of 4-Hydroxypyrimidine-5-carboxamide in the treatment of tuberculosis.
Synthesis of Pyrimidine Derivatives
4-Hydroxypyrimidine-5-carboxamide can be synthesized from various substituted benzaldehyde, malononitrile and cyanoacetamide, urea/thiourea in the presence of ammonium chloride . This synthesis process is important for the production of pyrimidine derivatives for various applications.
Development of New Drugs
The structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . This makes 4-Hydroxypyrimidine-5-carboxamide potentially useful in the development of new drugs with improved efficacy and safety profiles.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrimidopyrimidines have been studied extensively and are known to interact with various cellular targets .
Mode of Action
It’s worth noting that related compounds often interact with their targets by binding to specific sites, thereby modulating the activity of those targets .
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties have been found to vary significantly based on small structural changes .
Result of Action
Related compounds have been found to have significant effects on cellular processes, including promoting the production of erythropoietin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness . .
properties
IUPAC Name |
6-oxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSXLRUOBVSFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269587 | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypyrimidine-5-carboxamide | |
CAS RN |
4786-53-2 | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How do 4-hydroxypyrimidine-5-carboxamides interact with HIF prolyl hydroxylase, and what are the downstream effects of this interaction?
A1: While the provided abstracts [, ] don't delve into the specific molecular interactions between 4-hydroxypyrimidine-5-carboxamides and HIF prolyl hydroxylase, it's known that this class of compounds acts as inhibitors of this enzyme.
- Erythropoiesis (red blood cell production): Increased HIF levels stimulate the production of erythropoietin, a hormone that promotes the formation of red blood cells in the bone marrow. This effect makes 4-hydroxypyrimidine-5-carboxamides potentially useful for treating anemia [].
- Angiogenesis (blood vessel formation): HIF stimulates the production of vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels. This enhanced blood vessel formation can improve blood flow and oxygen delivery to tissues, offering potential therapeutic benefits for ischemia [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-hydroxypyrimidine-5-carboxamides and how modifications to their structure might impact their activity, potency, and selectivity for HIF prolyl hydroxylase?
A2: The abstract by Semantic Scholar [] provides a detailed description of the various substituents (R1, R2, R8, R9, etc.) that can be attached to the core 4-hydroxypyrimidine-5-carboxamide structure. Each substituent and its position can influence the molecule's interaction with the target enzyme, HIF prolyl hydroxylase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2-Hydroxypyridinium-1-yl)oxy]acetate](/img/structure/B372685.png)


![{[(Phenylsulfanyl)carbonyl]sulfanyl}acetic acid](/img/structure/B372690.png)





